molecular formula C26H22OSn B11958069 2-(Triphenylstannyl)acetophenone CAS No. 91258-10-5

2-(Triphenylstannyl)acetophenone

Cat. No.: B11958069
CAS No.: 91258-10-5
M. Wt: 469.2 g/mol
InChI Key: BXQVWEFFNUWDTF-UHFFFAOYSA-N
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Description

2-(Triphenylstannyl)acetophenone is an organotin compound with the molecular formula C26H22OSn and a molecular weight of 469.155 g/mol This compound is characterized by the presence of a triphenylstannyl group attached to the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triphenylstannyl)acetophenone typically involves the reaction of acetophenone with triphenyltin chloride in the presence of a base. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Triphenylstannyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acetophenone oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized acetophenone derivatives .

Mechanism of Action

The mechanism of action of 2-(Triphenylstannyl)acetophenone involves its interaction with specific molecular targets. In biological systems, it can affect cell membrane permeability and disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and material science .

Properties

CAS No.

91258-10-5

Molecular Formula

C26H22OSn

Molecular Weight

469.2 g/mol

IUPAC Name

1-phenyl-2-triphenylstannylethanone

InChI

InChI=1S/C8H7O.3C6H5.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H;

InChI Key

BXQVWEFFNUWDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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